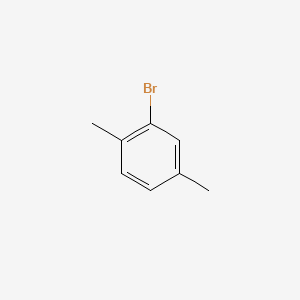

2-Bromo-p-xylene

Vue d'ensemble

Description

Xylyl bromide appears as colorless crystals or a clear colorless liquid. Vapors extremely irritate the eyes and mucous membranes.

Mécanisme D'action

Target of Action

2-Bromo-p-xylene, also known as 2,5-Dimethylbromobenzene, is an organic compound with the molecular formula (CH3)2C6H3Br It’s known to cause irritation to the skin, eyes, and respiratory system .

Mode of Action

It’s known that brominated compounds like this compound can participate in various organic reactions, including coupling reactions .

Result of Action

It’s known to cause irritation to the skin, eyes, and respiratory system . In the context of organic synthesis, it’s used in the synthesis of 2,5,2′,5′-tetrakis methylbiphenyl via Yamamoto coupling reaction .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it’s a flammable liquid and its vapors can form explosive mixtures with air . Therefore, it should be handled and stored in a cool, well-ventilated area away from ignition sources .

Analyse Biochimique

Biochemical Properties

It is known that the compound is a liquid at room temperature with a boiling point of 201°C . It has a molecular weight of 185.06 and a refractive index of 1.55

Cellular Effects

Some studies suggest that exposure to the compound may cause symptoms like headache, dizziness, tiredness, nausea, and vomiting These effects are likely due to overexposure and may not reflect the compound’s typical cellular effects

Molecular Mechanism

It is known that the compound can react with other substances through electrophilic aromatic substitution

Temporal Effects in Laboratory Settings

It is known that the compound is stable under normal conditions

Activité Biologique

2-Bromo-p-xylene, also known as 2-bromo-1,4-dimethylbenzene, is a brominated aromatic compound with significant implications in various biological and environmental contexts. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables that elucidate its effects.

- Molecular Formula : C₈H₉Br

- Molecular Weight : 185.06 g/mol

- Melting Point : 9-10 °C

- Boiling Point : 199-201 °C

- Density : 1.34 g/cm³

- Flash Point : 79 °C

These properties indicate that this compound is a volatile compound that can exist in various states under different environmental conditions.

Antimicrobial Properties

Research has indicated that brominated compounds, including this compound, exhibit antimicrobial activity. A study highlighted the synthesis of several bromophenols and their derivatives, revealing that these compounds possess significant inhibitory effects against various bacterial strains. The mechanism is thought to involve disruption of cell membrane integrity and interference with metabolic processes in microorganisms .

Cytotoxic Effects

A notable study examined the cytotoxic effects of this compound on human cancer cell lines. The results showed that this compound induced apoptosis in certain cancer cells, suggesting potential applications in cancer therapy. The cytotoxicity was linked to the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death .

Case Studies

- Antibacterial Activity : In a comparative study of halogenated compounds, this compound demonstrated stronger antibacterial properties than its non-brominated counterparts. This finding supports its potential use as a natural preservative or antimicrobial agent in food and pharmaceutical industries.

- Toxicological Assessment : A toxicological evaluation revealed that exposure to high concentrations of this compound resulted in neurotoxic effects in animal models. Symptoms included behavioral changes and neurochemical alterations, indicating the need for careful handling and regulation when using this compound in industrial applications .

Table 1: Summary of Biological Activities of this compound

Applications De Recherche Scientifique

Pharmaceutical Industry

2-Bromo-p-xylene is extensively used in the pharmaceutical sector due to its role as a precursor in the synthesis of various drugs. It is involved in producing:

- Antiseptics

- Antibiotics

- Antifungal agents

The compound's reactivity allows it to form complex molecules necessary for effective medication formulations, thereby impacting treatments for bacterial infections and skin ailments .

Agrochemicals

The compound is also pivotal in manufacturing pesticides and insecticides. Its ability to act as an intermediate facilitates the development of effective agricultural products that protect crops from pests and diseases. This application underscores its importance in enhancing agricultural productivity .

Fragrances and Dyes

This compound is utilized in the production of fragrances and dyes, contributing to the formulation of various consumer products. Its chemical properties allow for the creation of complex aromatic compounds essential in these industries .

Organic Synthesis

Research has demonstrated that this compound serves as a key building block in organic synthesis. It can react with various nucleophiles through aryne reactions, leading to the formation of new compounds with potential applications in materials science and pharmaceuticals .

Environmental Studies

Investigating the biodegradation pathways of this compound can provide insights into its environmental impact. Studies on how microorganisms metabolize this compound are crucial for developing bioremediation strategies for contaminated sites .

Data Table: Summary of Applications

| Application Area | Specific Uses | Key Benefits |

|---|---|---|

| Pharmaceuticals | Synthesis of antiseptics, antibiotics | Effective treatment options |

| Agrochemicals | Production of pesticides and insecticides | Enhanced agricultural productivity |

| Fragrances and Dyes | Formulation of perfumes and dyes | Wide consumer appeal |

| Organic Synthesis | Building block for complex organic compounds | Versatile synthetic pathways |

| Environmental Research | Study of biodegradation pathways | Insights for bioremediation strategies |

Case Study 1: Synthesis of Antifungal Agents

A study highlighted the use of this compound in synthesizing novel antifungal agents. The compound was reacted with various nucleophiles, resulting in effective antifungal properties against common pathogens.

Case Study 2: Development of Biodegradable Pesticides

Research focused on modifying this compound derivatives to create biodegradable pesticides that minimize environmental impact while maintaining efficacy against pests.

Propriétés

IUPAC Name |

2-bromo-1,4-dimethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9Br/c1-6-3-4-7(2)8(9)5-6/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXISTPDUYKNPLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9Br | |

| Record name | XYLYL BROMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1706 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9060289 | |

| Record name | Benzene, 2-bromo-1,4-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9060289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Xylyl bromide appears as colorless crystals or a clear colorless liquid. Vapors extremely irritate the eyes and mucous membranes., Clear liquid with aromatic odor (mixture of isomers); [Hawley] | |

| Record name | XYLYL BROMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1706 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Xylyl bromide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2674 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

210-220 °C | |

| Record name | XYLYL BROMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2021 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.4 | |

| Record name | XYLYL BROMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2021 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless crystals or clear colorless liquid, Colorless liquid | |

CAS No. |

35884-77-6, 553-94-6 | |

| Record name | XYLYL BROMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1706 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Bromo-p-xylene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=553-94-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 2-bromo-1,4-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000553946 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Bromo-p-xylene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8051 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 2-bromo-1,4-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, 2-bromo-1,4-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9060289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-p-xylene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.233 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | XYLYL BROMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2021 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the primary applications of 2-Bromo-p-xylene in chemical synthesis?

A: this compound serves as a versatile building block in organic synthesis. It's primarily utilized in reactions involving the formation of new carbon-carbon bonds, particularly through cross-coupling reactions. For instance, it's a key starting material in synthesizing 2,5-Biphenyldicarboxylic acid, a monomer used in the production of high-strength polymers [].

Q2: Can you elaborate on the role of this compound in synthesizing 2,5-Biphenyldicarboxylic acid?

A: The synthesis of 2,5-Biphenyldicarboxylic acid from this compound involves a multi-step process. First, this compound is converted into a copper reagent. This reagent then undergoes a palladium-catalyzed cross-coupling reaction with bromobenzene, yielding 2,5-dimethylbiphenyl. Finally, oxidation of 2,5-dimethylbiphenyl using potassium permanganate (KMnO4) produces the desired 2,5-Biphenyldicarboxylic acid [].

Q3: How does this compound contribute to understanding molecular dynamics?

A: Researchers utilize this compound to study the internal rotation of methyl groups, a fundamental aspect of molecular dynamics [, ]. By analyzing the temperature dependence of spin-rotational relaxation rates of methyl carbon-13 in this compound, valuable insights into molecular motions and interactions can be obtained.

Q4: Are there specific challenges in studying the internal rotation of methyl groups in this compound?

A: Yes, studies have shown that the temperature behavior of the two methyl carbon-13s in the ortho- and meta-positions of this compound differ significantly [, ]. This necessitates the use of sophisticated models, like the modified Burke-Chan model, to accurately interpret the experimental data and understand the rotational dynamics [].

Q5: Beyond its use in polymer synthesis and molecular dynamics studies, are there other applications of this compound?

A: this compound plays a crucial role in synthesizing complex molecules with potential biological activity. For example, it serves as a starting material in the preparation of a sodium salt of the dimer of boronoterephthalic acid anhydride, a compound with unique structural features [].

Q6: How is this compound utilized in studying the Heck reaction?

A: this compound serves as a model aryl halide in investigations of the Heck reaction, a crucial palladium-catalyzed carbon-carbon bond-forming reaction []. Researchers use it to examine the efficiency and selectivity of various catalyst systems and optimize reaction conditions. For example, studies have demonstrated the controllable mono- and di-arylation of terminal olefins using this compound in Heck reactions, highlighting the versatility of this compound in synthetic methodology development [].

Q7: Can this compound be used to generate aryne intermediates?

A: Yes, this compound can react with strong bases like potassium amide to generate aryne intermediates. These highly reactive intermediates can then be trapped by various nucleophiles, such as alkylamines, dialkylamines, and alkanenitriles, leading to the formation of substituted aromatic compounds [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.